molecular formula C14H18O4 B168362 1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester CAS No. 1528-44-5

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester

Cat. No.: B168362
CAS No.: 1528-44-5
M. Wt: 250.29 g/mol
InChI Key: QQJKLNZDWULQGR-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester, also known as diisopropyl isophthalate, is an organic compound with the molecular formula C14H18O4. It is a diester derived from isophthalic acid and isopropanol. This compound is used in various industrial applications, including as a plasticizer and in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester can be synthesized through the esterification of isophthalic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. The esterification reaction is followed by purification steps, such as distillation, to obtain the pure ester product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and isopropanol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

    Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).

Major Products Formed

    Hydrolysis: Isophthalic acid and isopropanol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Used in the production of plastics, resins, and coatings.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester can be compared with other similar compounds, such as:

    1,2-Benzenedicarboxylic acid, bis(1-methylethyl) ester: Similar structure but different positional isomer.

    1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar ester but with different alkyl groups.

    1,3-Benzenedicarboxylic acid, dimethyl ester: Similar ester but with methyl groups instead of isopropyl groups.

The uniqueness of this compound lies in its specific ester groups, which impart distinct physical and chemical properties compared to its analogs.

Properties

IUPAC Name

dipropan-2-yl benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-6-5-7-12(8-11)14(16)18-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJKLNZDWULQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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